molecular formula C10H13ClO B15335049 1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene

1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene

Cat. No.: B15335049
M. Wt: 184.66 g/mol
InChI Key: XMEMBRARCKGUBX-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene can be synthesized through the reaction of 3,5-dimethylbenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction typically involves the following steps:

    Preparation of 3,5-dimethylbenzyl alcohol: This can be achieved by the reduction of 3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride.

    Reaction with chloromethyl methyl ether: The 3,5-dimethylbenzyl alcohol is then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted benzyl ethers or amines.

    Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: Formation of 3,5-dimethylbenzyl alcohol.

Scientific Research Applications

1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of chloromethoxy groups on biological activity and molecular interactions.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The presence of the methyl groups on the benzene ring can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

    Chloromethyl methyl ether: Similar in structure but lacks the benzene ring and methyl groups.

    3,5-Dimethylbenzyl chloride: Similar in structure but lacks the chloromethoxy group.

    1-(Chloromethoxy)prop-2-ene: Similar in structure but has a different alkyl chain.

Uniqueness: 1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene is unique due to the presence of both the chloromethoxy group and the methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(chloromethoxymethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C10H13ClO/c1-8-3-9(2)5-10(4-8)6-12-7-11/h3-5H,6-7H2,1-2H3

InChI Key

XMEMBRARCKGUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COCCl)C

Origin of Product

United States

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